3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid
Description
Properties
IUPAC Name |
3-[(6-methylpyridin-3-yl)oxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-5-6-13(8-15-10)18-9-11-3-2-4-12(7-11)14(16)17/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBDHBCHHWPSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306607-09-9 | |
| Record name | 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions.
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Given its potential use in sm cross-coupling reactions, it can be inferred that it may play a role in the formation of carbon–carbon bonds, thereby influencing the synthesis of various organic compounds.
Result of Action
Given its potential use in sm cross-coupling reactions, it can be inferred that it may contribute to the formation of carbon–carbon bonds, which are fundamental to the structure and function of many organic compounds.
Biological Activity
3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃NO, with a molecular weight of approximately 243.26 g/mol. The compound features a benzoic acid moiety attached to a 6-methylpyridine group through an ether linkage, which contributes to its unique reactivity and potential applications in medicinal chemistry and biochemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains, with preliminary studies suggesting it may act as an antibacterial agent. For instance, it has shown activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 mg/mL .
Antiproliferative Activity
The compound's antiproliferative effects have been evaluated in various cancer cell lines. In studies focusing on derivatives of pyridine compounds, it was found that structural modifications could significantly alter IC₅₀ values, indicating varying degrees of effectiveness against tumor cells. For example, the presence of hydroxyl groups in related compounds improved their antiproliferative activity against cell lines such as MDA-MB-231 and HeLa .
The biological mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors within biological systems. These interactions may lead to alterations in cellular functions, contributing to its antimicrobial and antiproliferative effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes some notable derivatives and their associated activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid | Contains an amino group | Varies; potential for different biological activities |
| 4-(6-Methylpyridin-2-yl)benzoic acid | Methyl group in a different position | Altered solubility; potential antimicrobial effects |
| 2-(6-Methylpyridin-3-yloxy)benzoic acid | Ether linkage at a different position | Distinct reactivity patterns; possible therapeutic applications |
This table illustrates how variations in structure can lead to different biological outcomes, emphasizing the importance of targeted modifications in drug design.
Case Studies
- Antiproliferative Study : A study conducted on various pyridine derivatives showed that modifications leading to the introduction of hydroxyl groups significantly decreased IC₅₀ values, indicating improved antiproliferative activity against cancer cell lines such as Hep2 and PC3 .
- Antimicrobial Evaluation : In vitro evaluations revealed that certain derivatives exhibited enhanced antibacterial properties compared to standard treatments like trimethoprim, underscoring the potential of these compounds in developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound has shown promise in drug development due to its structural features that can be modified for enhanced biological activity. The presence of the 6-methylpyridine moiety contributes to its interaction with biological targets, making it a candidate for further investigation in pharmacological studies.
Case Study: Anticancer Activity
Research indicates that derivatives of benzoic acids often exhibit anticancer properties. A study explored the synthesis of various benzoic acid derivatives, including 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid, which demonstrated cytotoxic effects against several cancer cell lines. The findings suggest that this compound could be optimized for use as an anticancer agent.
Biochemical Assays
The compound is utilized in biochemical assays due to its role as a buffer and stabilizing agent. It helps maintain the integrity of biological samples during analysis, ensuring accurate results.
Case Study: Enzyme Inhibition Studies
In enzyme kinetics studies, this compound has been evaluated for its inhibitory effects on specific enzymes. The results indicated a potential role as an enzyme inhibitor, which could be beneficial in designing drugs targeting enzyme-related diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid, highlighting variations in substituents, heterocyclic systems, and linkage types:
Key Observations :
- Linkage Diversity: The target compound employs an ether linkage, whereas analogs utilize amide () or amino () bridges. Ethers generally exhibit lower polarity compared to amides, impacting solubility and membrane permeability.
- Heterocycle Variations: Pyridine (target), pyridazine (), and pyrimidine () rings differ in electronic properties.
- Substituent Effects : The 6-methyl group on the pyridine ring (target) may enhance lipophilicity, while the pyridazine’s 4-methylphenyl group () introduces steric bulk.
Target Compound
While direct synthesis details are unavailable, ether-linked compounds like this compound are typically synthesized via:
- Williamson Ether Synthesis : Reaction of a pyridinyl alcohol with a benzyl halide derivative.
- Mitsunobu Reaction: Coupling of alcohols under mild conditions.
Analogues
- Amide-Linked Compound (): Likely synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3-aminobenzoic acid and a pyridine carboxylic acid derivative.
- Amino-Linked Pyridazine (): May involve nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed amination (e.g., Buchwald-Hartwig).
Q & A
Q. What are effective synthetic routes for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid?
- Methodological Answer : A Suzuki coupling reaction can be employed to introduce aromatic substituents. For example, palladium-catalyzed cross-coupling between 3-iodobenzoic acid derivatives and (6-methylpyridin-3-yl)boronic acid under basic conditions (e.g., NaOH/PdCl₂) is a viable pathway . Multi-step strategies involving esterification, etherification, and hydrolysis may also be used to assemble the methylpyridinyl-oxy-methyl moiety . Optimization of reaction conditions (e.g., solvent, catalyst loading) is critical for yield improvement.
Q. How can the structure of this compound be confirmed after synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:
- ¹H NMR : Peaks at δ 2.5–3.0 ppm correspond to the methyl group on the pyridine ring, while aromatic protons appear between δ 7.0–8.5 ppm .
- HRMS : Confirm the molecular ion ([M+H]⁺) with an exact mass matching the calculated value (e.g., C₁₄H₁₃NO₄: 283.0845). Additional characterization via IR spectroscopy can verify the carboxylic acid (-COOH) stretch (~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound (e.g., anti-proliferative effects)?
- Methodological Answer : Use in vitro cell-based assays (e.g., MTT or CCK-8) to assess cytotoxicity. For mechanistic studies:
- Autophagy Induction : Monitor LC3-II/LC3-I ratio via western blotting in prostate cancer cell lines (e.g., PC-3) .
- mTOR/p70S6K Pathway Inhibition : Quantify phosphorylated mTOR and p70S6K proteins using ELISA or flow cytometry . Include positive controls (e.g., rapamycin) and validate results with siRNA knockdown .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Discrepancies may arise from differences in cell line models or experimental conditions. For example:
- Cell Line Variability : Test activity across multiple cell lines (e.g., LNCaP vs. DU145) and normalize results to baseline autophagy levels .
- Dose-Response Curves : Establish IC₅₀ values under standardized nutrient conditions (e.g., serum-starved vs. serum-rich media) . Statistical tools like ANOVA with post-hoc tests can identify significant outliers .
Q. What substituent modifications enhance the compound’s bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies can guide optimization:
- Pyridine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance metabolic stability .
- Benzoic Acid Moiety : Methyl ester prodrugs may improve bioavailability, while halogenation (e.g., -F) can increase binding affinity to target proteins . Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like STAT3 .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–6 months, and quantify degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .
- Photostability : Expose to UV light (300–400 nm) and monitor by UV-Vis spectroscopy for absorbance shifts. Lyophilization in amber vials is recommended for long-term storage .
Data Analysis & Reproducibility
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Use HPLC-DAD or LC-MS/MS with the following parameters:
Q. How can researchers ensure reproducibility in synthetic protocols?
- Methodological Answer : Document reaction parameters rigorously:
- Catalyst : PdCl₂ concentration (0.5–2 mol%) and ligand-to-metal ratio .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water . Publish detailed spectral data (NMR, HRMS) to enable cross-lab verification .
Mechanistic Studies
Q. What pathways are implicated in the compound’s anti-proliferative activity?
- Methodological Answer : Transcriptomic profiling (RNA-seq) of treated cancer cells can identify dysregulated pathways. Key targets include:
- Autophagy Genes : ATG5, ATG7, and BECN1 .
- Apoptosis Markers : Caspase-3 cleavage and PARP inhibition . Combine with phosphoproteomics to map kinase signaling (e.g., AKT/mTOR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
